molecular formula C15H17N3O2 B5824824 1-(2-Ethoxyphenyl)-3-(3-methylpyridin-2-yl)urea

1-(2-Ethoxyphenyl)-3-(3-methylpyridin-2-yl)urea

Cat. No.: B5824824
M. Wt: 271.31 g/mol
InChI Key: FALUWWTZFCCOBF-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-(3-methylpyridin-2-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of an ethoxyphenyl group and a methylpyridinyl group attached to a urea moiety

Preparation Methods

The synthesis of 1-(2-Ethoxyphenyl)-3-(3-methylpyridin-2-yl)urea typically involves the reaction of 2-ethoxyaniline with 3-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired urea compound. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods may include the use of continuous flow reactors and automated systems to streamline the production process.

Chemical Reactions Analysis

1-(2-Ethoxyphenyl)-3-(3-methylpyridin-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methyl groups can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Ethoxyphenyl)-3-(3-methylpyridin-2-yl)urea has found applications in several areas of scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-(3-methylpyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved in its mechanism of action depend on the specific biological context and target .

Comparison with Similar Compounds

1-(2-Ethoxyphenyl)-3-(3-methylpyridin-2-yl)urea can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)-3-(3-methylpyridin-2-yl)urea: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.

    1-(2-Ethoxyphenyl)-3-(4-methylpyridin-2-yl)urea: The position of the methyl group on the pyridine ring is different, which can influence the compound’s reactivity and interactions.

    1-(2-Ethoxyphenyl)-3-(3-chloropyridin-2-yl)urea:

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(3-methylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-3-20-13-9-5-4-8-12(13)17-15(19)18-14-11(2)7-6-10-16-14/h4-10H,3H2,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALUWWTZFCCOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=C(C=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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